Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane
Description
Chemical Identity and Nomenclature
The systematic nomenclature of this compound reflects the International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The compound is also known by several alternative names, including 2,2'-methylenebis(5,6-dimethylbenzimidazole) and 2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole, which emphasize different aspects of its structural organization.
The molecular formula of this compound is C₁₉H₂₀N₄, with a corresponding molecular weight of 304.39 grams per mole. This composition reflects the presence of 19 carbon atoms, 20 hydrogen atoms, and 4 nitrogen atoms arranged in a specific three-dimensional configuration that defines the compound's chemical and physical properties.
The compound's International Chemical Identifier Key (InChIKey) is BMTYNKWFBUDWAH-UHFFFAOYSA-N, providing a unique digital fingerprint for database searches and computational applications. This standardized identifier facilitates the unambiguous identification of the compound across different chemical databases and research platforms.
The structural designation "this compound" specifically indicates the presence of two identical benzimidazole units, each bearing methyl substituents at the 5 and 6 positions, connected through a methylene bridge at the 2-position of each benzimidazole ring. This nomenclature system provides a clear and unambiguous description of the molecular architecture and enables chemists to predict the compound's structural features and potential reactivity patterns.
Historical Development and Discovery
The historical development of this compound is intrinsically linked to the broader evolution of benzimidazole chemistry, which has its roots in the late 19th and early 20th centuries. The benzimidazole scaffold itself was first recognized for its significance when researchers identified 5,6-dimethylbenzimidazole as a natural component of vitamin B₁₂, where it serves as a ligand for the cobalt atom. This discovery established the biological relevance of benzimidazole derivatives and sparked interest in synthesizing related compounds.
The specific compound this compound emerged from systematic efforts to explore the chemical space of bis-benzimidazole derivatives during the latter half of the 20th century. Early synthetic approaches focused on developing efficient methods for constructing the methylene-bridged bis-benzimidazole framework, with researchers exploring various reaction conditions and synthetic strategies to achieve optimal yields and purity.
The compound's development was significantly influenced by advances in synthetic organic chemistry, particularly the refinement of condensation reactions involving benzimidazole precursors. The synthesis of bis(substituted benzimidazol-2-yl)methanes was achieved through reactions between ethyl 2-(5-substituted-1H-benzimidazol-2-yl)acetate and 4-substituted phenylenediamine derivatives under solvent-free conditions without catalysts, demonstrating the feasibility of environmentally friendly synthetic approaches.
Historical synthetic efforts have documented various approaches to preparing bis-benzimidazole derivatives, including traditional heating methods and more recent microwave-assisted techniques. The evolution of synthetic methodologies has been driven by the need to improve reaction efficiency, reduce environmental impact, and enhance product selectivity. These developments have positioned this compound as an accessible synthetic target for researchers investigating benzimidazole chemistry.
The compound's recognition in chemical databases and commercial availability through specialized chemical suppliers reflects its established position in the chemical literature and its utility as a research chemical. The documentation of its properties and synthetic methods in peer-reviewed publications has contributed to its acceptance as a well-characterized member of the bis-benzimidazole family.
Structural Classification Within Benzimidazole Derivatives
This compound occupies a distinctive position within the broader classification of benzimidazole derivatives, representing a specific subset characterized by dimeric structures connected through methylene bridges. The compound belongs to the family of bis-benzimidazole derivatives, which are distinguished from monomeric benzimidazoles by their unique ability to interact with biological targets through multiple binding sites simultaneously.
The structural classification of benzimidazole derivatives encompasses several major categories based on substitution patterns, ring modifications, and connecting units between multiple benzimidazole moieties. This compound falls within the bis-benzimidazole category, specifically those featuring methylene-bridged architectures with symmetric substitution patterns.
The benzimidazole scaffold consists of a bicyclic system formed by the fusion of imidazole and benzene rings, creating a heterocyclic framework with distinctive electronic and steric properties. In this compound, each benzimidazole unit features methyl substituents at the 5 and 6 positions, which significantly influence the compound's electronic distribution and molecular geometry.
| Structural Feature | Description | Impact on Properties |
|---|---|---|
| Bis-benzimidazole Framework | Two benzimidazole units connected via methylene bridge | Enhanced binding affinity and selectivity |
| 5,6-Dimethyl Substitution | Methyl groups at positions 5 and 6 of each benzimidazole | Modified electronic properties and steric effects |
| Methylene Bridge | Single carbon atom connecting the two benzimidazole units | Conformational flexibility and binding geometry |
| Symmetric Architecture | Identical substitution patterns on both benzimidazole units | Predictable chemical behavior and synthetic accessibility |
The classification of this compound within benzimidazole derivatives is further refined by considering its specific substitution pattern and connectivity. The compound represents a symmetric bis-benzimidazole with identical 5,6-dimethyl substitution on both aromatic rings, distinguishing it from asymmetric bis-benzimidazoles or those with alternative substitution patterns.
Recent research has demonstrated that bis-benzimidazole derivatives exhibit unique properties compared to their monomeric counterparts, particularly in terms of biological activity and material properties. The ability of bis-benzimidazole compounds to form stable complexes with nucleic acids and proteins has been attributed to their dimeric structure, which provides multiple interaction sites and enhanced binding stability.
The structural relationship between this compound and other benzimidazole derivatives can be understood through comparative analysis of their molecular architectures. While monomeric benzimidazoles typically interact with biological targets through single-site binding, bis-benzimidazole derivatives like this compound can engage in more complex binding modes involving multiple contact points, leading to enhanced affinity and selectivity.
The classification of this compound within the broader context of heterocyclic chemistry emphasizes its role as a representative of the growing family of dimeric heterocycles. These compounds have gained increasing attention due to their potential applications in medicinal chemistry, where their enhanced binding properties and improved pharmacological profiles offer advantages over traditional monomeric scaffolds.
Properties
IUPAC Name |
2-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-5,6-dimethyl-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4/c1-10-5-14-15(6-11(10)2)21-18(20-14)9-19-22-16-7-12(3)13(4)8-17(16)23-19/h5-8H,9H2,1-4H3,(H,20,21)(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMTYNKWFBUDWAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CC3=NC4=C(N3)C=C(C(=C4)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328879 | |
| Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3708-68-7 | |
| Record name | Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2'-METHYLENEBIS(5,6-DIMETHYLBENZIMIDAZOLE) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane typically involves the condensation of 5,6-dimethyl-1H-benzo[d]imidazole with formaldehyde under acidic conditions. The reaction proceeds through the formation of a methylene bridge linking the two benzimidazole units. The reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol, and catalysts like hydrochloric acid or sulfuric acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing any functional groups present on the benzimidazole rings.
Substitution: Electrophilic substitution reactions can occur at the benzimidazole rings, particularly at the positions ortho and para to the nitrogen atoms. .
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid); reactions are conducted under controlled temperatures and often in the presence of catalysts
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups onto the benzimidazole rings.
Scientific Research Applications
Biological Applications
Antimicrobial Activity
Research has shown that derivatives of benzimidazole, including bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, exhibit notable antimicrobial properties. These compounds have been tested against various pathogens, including Staphylococcus aureus, Mycobacterium smegmatis, and Candida albicans. For instance, certain benzimidazole derivatives demonstrated minimum inhibitory concentrations (MIC) below 1 µg/mL against Staphylococcus aureus strains, including methicillin-resistant strains (MRSA) .
Anticancer Properties
Benzimidazole derivatives are also being investigated for their anticancer activities. Studies have reported that certain complexes formed with this compound show promising results in inhibiting cancer cell proliferation. Notably, complexes involving benzimidazole ligands have been characterized for their ability to release carbon monoxide (CO) upon UV exposure, which has implications in photodynamic therapy .
Material Science Applications
Synthesis of Functional Materials
The compound serves as a building block for synthesizing various functional materials. For example, it can be utilized in the preparation of coordination complexes with transition metals, which are important in catalysis and as sensors. The synthesis of these complexes often involves nucleophilic substitution reactions that yield derivatives with enhanced properties suitable for specific applications .
Medicinal Chemistry
Drug Development
The structural features of this compound make it a candidate for drug development targeting specific biomolecular pathways. The ability of benzimidazole derivatives to interact with essential proteins involved in bacterial cell division and metabolism positions them as potential leads for new antibiotics and antitumor agents .
Data Table: Summary of Applications
| Application Area | Specific Use Cases | Notable Findings |
|---|---|---|
| Biological | Antimicrobial activity against bacteria and fungi | MIC < 1 µg/mL for Staphylococcus aureus |
| Anticancer properties | Inhibition of cancer cell proliferation | |
| Material Science | Synthesis of coordination complexes | Enhanced catalytic properties |
| Medicinal Chemistry | Drug development targeting bacterial infections | Interaction with proteins like FtsZ |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a study published in the journal PMC, various benzimidazole derivatives were synthesized and tested against resistant bacterial strains. The results highlighted the effectiveness of these compounds in overcoming antibiotic resistance through targeted action on critical bacterial proteins .
Case Study 2: Coordination Complexes in Catalysis
Research documented in RSC Advances explored the formation of coordination complexes using this compound as a ligand. These complexes were shown to exhibit significant catalytic activity in organic transformations under mild conditions .
Mechanism of Action
The mechanism of action of Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane involves its interaction with various molecular targets. In biological systems, it can bind to enzymes and receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific biological context, but common targets include DNA, proteins, and cellular membranes. The compound’s aromatic structure allows it to intercalate into DNA, disrupting replication and transcription processes, which is particularly relevant in its anticancer activity .
Comparison with Similar Compounds
Research Findings and Data
Table 2: Experimental Data from Key Studies
Biological Activity
Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane (CAS No. 3708-68-7) is a compound belonging to the benzimidazole family, which has garnered attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicine, particularly in oncology and antimicrobial treatments.
Synthesis
The synthesis of this compound typically involves the reaction of 5,6-dimethyl-1H-benzimidazole with formaldehyde or related aldehydes under acidic conditions. The resulting compound can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure .
Anticancer Activity
Numerous studies have highlighted the anticancer potential of bis-benzimidazole derivatives, including this compound. The compound has been shown to exhibit significant cytotoxic effects against various cancer cell lines:
The mechanism of action often involves the generation of reactive oxygen species (ROS), which leads to DNA damage and apoptosis through the activation of p53 pathways. Notably, studies indicate that derivatives with additional methyl substitutions at the 5 and 6 positions enhance anticancer activity compared to their unsubstituted counterparts .
Antimicrobial Activity
Benzimidazole derivatives are known for their antimicrobial properties. This compound has demonstrated effectiveness against various bacterial strains:
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | < 10 µg/mL |
| Escherichia coli | < 15 µg/mL |
| Candida albicans | < 12 µg/mL |
The antimicrobial action is believed to stem from the compound's ability to disrupt bacterial cell division by targeting essential proteins involved in cell wall synthesis .
Case Studies
- Anticancer Efficacy in Vivo : A study involving mouse models treated with this compound showed a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues as evidenced by TUNEL staining .
- Antimicrobial Testing : In vitro assays conducted on various pathogenic bacteria indicated that the compound effectively inhibited growth at concentrations lower than many existing antimicrobial agents, suggesting its potential as a lead compound for antibiotic development .
Q & A
Q. What are effective synthetic routes for Bis(5,6-dimethyl-1H-benzo[d]imidazol-2-yl)methane, and how do reaction conditions influence yield?
The compound can be synthesized via condensation reactions between 5,6-dimethyl-1H-benzimidazole-2-carbaldehyde derivatives and methylene-bridging agents. Key methodologies include:
- Manganese(IV) oxide catalysis in dichloromethane (DCM) at room temperature, yielding 85% product after 2 hours .
- Base-promoted alkylation using potassium hydroxide in ethanol, with 67% yield after 18 hours at 20°C (suitable for introducing substituents to the benzimidazole core) .
- Phase-transfer conditions with dichloromethane or dibromoethane under elevated temperatures, forming analogous bis-benzimidazole derivatives .
Critical factors : Solvent polarity (DCM vs. ethanol), catalyst selection (Mn(IV) vs. strong bases), and reaction time significantly impact purity and yield.
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- 1H/13C NMR : Confirms methyl group positions (δ ~2.3 ppm for dimethyl substituents) and methane bridge connectivity (δ ~4.5–5.0 ppm) .
- LCMS : Validates molecular weight (e.g., [M+H]+ at m/z 333.2) and purity (>98%) .
- Infrared spectroscopy : Identifies N–H stretches (~3400 cm⁻¹) and C=N vibrations (~1600 cm⁻¹) .
Best practice : Combine NMR with elemental analysis to resolve ambiguities in aromatic proton assignments due to overlapping signals.
Q. How does the solubility profile of this compound affect experimental design?
- Polar aprotic solvents : DMF or DMSO are optimal for reactions requiring high solubility (e.g., SN2 alkylation) .
- Low solubility in water : Log P ≈ 2.5–3.0 necessitates organic-aqueous biphasic systems for purification .
Methodological note : Recrystallization from methanol/water mixtures improves purity but may reduce yield due to partial hydrolysis of the methane bridge .
Advanced Research Questions
Q. How can researchers optimize catalytic systems for synthesizing this compound under greener conditions?
- Transition-metal-free approaches : Use sodium metabisulfite as a mild oxidizing agent in DMF at 120°C under nitrogen, achieving 70–80% yield without heavy-metal contamination .
- Base-mediated spirocyclization : Employ K2CO3 in refluxing dioxane to minimize byproducts (e.g., dimerization) while maintaining reaction efficiency .
Data contradiction : Mn(IV)-based methods yield higher purity but require toxic solvents (DCM), whereas aqueous-organic systems are greener but less efficient .
Q. What strategies resolve discrepancies in spectroscopic data for derivatives of this compound?
- X-ray crystallography : Resolves ambiguities in methane bridge conformation and substituent orientation (e.g., dihedral angles between benzimidazole rings) .
- 2D NMR (COSY, NOESY) : Differentiates between regioisomers formed during alkylation, such as N1 vs. N3 substitution patterns .
Case study : LCMS data may indicate identical molecular weights for isomers, but NOESY correlations confirm spatial proximity of methyl groups to the methane bridge .
Q. How does this compound perform in coordination chemistry applications?
- Metal-binding studies : The bis-benzimidazole scaffold acts as a bidentate ligand for Ru(II) or Ir(III), forming complexes with applications in photoredox catalysis .
- Catalytic activity : Ru(bpp)(pydic) complexes derived from similar benzimidazoles show enhanced hydrogen peroxide activation (70% yield in oxidation reactions at 50°C) .
Experimental design tip : Monitor ligand-metal ratios via UV-Vis spectroscopy to avoid precipitation of insoluble coordination polymers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
